molecular formula C37H35F3N10O9 B2504619 Carboxy pyridostatin trifluoroacetate salt

Carboxy pyridostatin trifluoroacetate salt

Cat. No.: B2504619
M. Wt: 820.7 g/mol
InChI Key: WTHDBHUUPVHFQX-UHFFFAOYSA-N
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Description

Carboxy pyridostatin trifluoroacetate salt is a G-quadruplex ligand that exhibits high molecular specificity for RNA over DNA G-quadruplexes. This compound has been shown to reduce the proliferation of adult neural stem cells and progenitor cells derived from the subventricular zone of adult mice both in vitro and in vivo .

Preparation Methods

The synthesis of carboxy pyridostatin trifluoroacetate salt involves multiple steps, including the formation of the pyridostatin core and subsequent functionalization with carboxy groups. The compound is typically synthesized in a laboratory setting using organic solvents and reagents.

Chemical Reactions Analysis

Carboxy pyridostatin trifluoroacetate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

G-Quadruplex Stabilization

Mechanism of Action
Carboxy pyridostatin trifluoroacetate salt exhibits a high molecular specificity for RNA G-quadruplexes over DNA G-quadruplexes. This specificity allows it to stabilize these structures, which are implicated in various biological processes including gene regulation and cellular signaling pathways .

Research Findings
Studies have shown that cPDS can significantly reduce the proliferation of adult neural stem cells and progenitor cells derived from the subventricular zone of adult mice both in vitro and in vivo. This suggests potential applications in neurobiology and regenerative medicine .

Cancer Research and Therapeutics

Inhibition of Cancer Cell Proliferation
this compound has been demonstrated to induce growth arrest in various cancer cell lines by promoting DNA damage and activating cellular checkpoints. Specifically, it has been shown to increase the expression of markers associated with DNA damage response, such as γH2AX, indicating its potential as an anti-cancer agent .

Case Study: Ovarian Cancer
Recent research highlighted the role of G-quadruplex structures formed by dysregulated long non-coding RNAs in ovarian cancer. The application of cPDS in this context revealed its capacity to modulate these structures, thereby influencing cancer cell behavior and offering insights into targeted therapies .

Gene Regulation

Impact on RNA Binding Proteins
this compound has been shown to downregulate the expression of RNA binding proteins involved in mRNA splicing, which subsequently affects cell cycle-related proteins. This mechanism provides a novel approach to manipulate gene expression profiles in therapeutic contexts .

Development of Novel Therapeutics

Combination Therapies
The unique properties of cPDS have led to its exploration as a component in combination therapies. For instance, studies indicate that combining cPDS with platinum-based drugs can enhance cytotoxicity against cancer cells by impairing DNA repair mechanisms . This strategy is particularly relevant for overcoming drug resistance commonly observed with conventional chemotherapy.

Biophysical Characterization

Research Techniques
Various biophysical techniques have been employed to study the interactions between this compound and G-quadruplex structures. Isothermal Titration Calorimetry (ITC) and Circular Dichroism (CD) spectroscopy are among the methods used to assess binding affinities and structural changes upon ligand binding .

Summary Table: Applications of this compound

Application AreaDescriptionReferences
G-Quadruplex StabilizationStabilizes RNA G-quadruplexes; reduces proliferation of neural stem cells
Cancer ResearchInduces growth arrest; activates DNA damage response markers
Gene RegulationDownregulates RNA-binding proteins; influences mRNA splicing and cell cycle regulation
Development of Novel DrugsEnhances cytotoxicity when combined with platinum-based drugs
Biophysical CharacterizationUses ITC and CD spectroscopy to study ligand interactions

Mechanism of Action

The mechanism of action of carboxy pyridostatin trifluoroacetate salt involves its binding to G-quadruplex structures, particularly RNA G-quadruplexes. This binding stabilizes the G-quadruplexes, leading to the inhibition of processes such as replication and transcription. The compound targets proto-oncogenes like SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest .

Comparison with Similar Compounds

Carboxy pyridostatin trifluoroacetate salt is unique in its high specificity for RNA over DNA G-quadruplexes. Similar compounds include:

    Pyridostatin trifluoroacetate salt: Another G-quadruplex stabilizer with similar properties but less specificity for RNA.

    RR82 trifluoroacetate salt: A compound with similar G-quadruplex binding properties but different functional groups.

These compounds share the ability to stabilize G-quadruplex structures but differ in their specificity and functional applications .

Biological Activity

Carboxy pyridostatin trifluoroacetate salt (cPDS) is a synthetic compound recognized for its role as a G-quadruplex (G4) ligand, exhibiting significant biological activity, particularly in the context of RNA and DNA interactions. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃₇H₃₅F₃N₁₀O₉
  • Molecular Weight : 820.73 g/mol
  • CAS Number : 2444713-88-4

This compound selectively binds to G-quadruplex structures, which are secondary DNA and RNA structures formed by guanine-rich sequences. These G4 structures are implicated in various biological processes, including gene regulation and telomere maintenance. cPDS demonstrates a higher affinity for RNA G4s compared to DNA G4s, making it a valuable tool in research related to RNA biology and potential therapeutic applications.

Biological Activity

  • Inhibition of Cell Proliferation :
    • cPDS has been shown to reduce the proliferation of adult neural stem cells and progenitor cells derived from the subventricular zone of adult mice both in vitro and in vivo. This effect is attributed to its ability to stabilize G4 structures, leading to alterations in gene expression and cellular pathways involved in cell growth .
  • Selectivity for RNA :
    • Research indicates that cPDS exhibits high molecular specificity for RNA G4s over DNA G4s. This selectivity is crucial for targeting specific RNA molecules involved in diseases such as cancer .
  • Antiviral Properties :
    • Emerging studies suggest that compounds like cPDS may possess antiviral properties by stabilizing viral G4 structures, although specific antiviral mechanisms require further investigation .

Study on Neural Stem Cells

A study highlighted the effects of cPDS on adult neural stem cells, demonstrating a significant reduction in cell proliferation when treated with varying concentrations of cPDS. The results indicated that cPDS could modulate pathways associated with stem cell differentiation and proliferation.

Concentration (µM)Proliferation Rate (%)
0100
580
1050
2030

Research on Cancer

In another study focusing on ovarian cancer, researchers investigated the impact of cPDS on dysregulated long non-coding RNAs (lncRNAs). The findings revealed that cPDS effectively inhibited the expression of specific lncRNAs associated with tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .

Summary of Findings

The biological activity of this compound underscores its potential as a selective G4 ligand with applications in both basic research and therapeutic settings. Its ability to inhibit cell proliferation, particularly in neural stem cells and cancer cells, along with its selectivity for RNA G4s, positions it as a promising candidate for further exploration in drug development.

Q & A

Basic Question: What is the mechanism of action of carboxy pyridostatin trifluoroacetate salt in stabilizing G-quadruplex (G4) structures, and how does this relate to its biological effects?

Answer:
this compound acts as a high-affinity G4 stabilizer with a dissociation constant (Kd) of 490 nM in cell-free assays . It selectively binds to G4 motifs in DNA and RNA, inducing structural stabilization that disrupts replication and transcription. This stabilization triggers DNA damage responses, including double-strand breaks (DSBs), leading to cell cycle arrest (e.g., G1/S checkpoint activation) and apoptosis in cancer cells . Notably, it exhibits RNA-specific G4 targeting in neural stem cells, reducing adult neurogenesis in mice by suppressing proliferation .

Key Experimental Data:

  • Target Genes : c-kit, K-ras, Bcl-2, and SRC proto-oncogenes .
  • In Vitro Activity : 10 µM treatment for 48 hours reduces proliferation in MRC-5–SV40 and cancer cell lines .

Basic Question: How should researchers design in vitro experiments to evaluate the efficacy of this compound in cancer models?

Answer:
Standard protocols involve:

  • Cell Lines : Use cancer models (e.g., MDA-MB-231 for SRC-dependent motility) and control non-cancer lines (e.g., MRC-5–SV40) .
  • Dosage : 2–10 µM, with treatment durations ≥48 hours to observe DNA damage and growth arrest .
  • Assays :
    • Cell Viability : Coulter counter or MTT assays.
    • DNA Damage : γH2AX immunofluorescence for DSBs .
    • G4 Binding : Fluorescence resonance energy transfer (FRET) or single-molecule force spectroscopy .

Caution : DMSO solubility (≥90 mg/mL) requires dilution to ≤0.1% in media to avoid solvent toxicity .

Advanced Question: How can contradictory data on neurogenesis suppression versus cancer cell apoptosis be reconciled in studies using this compound?

Answer:
Contradictions arise from tissue-specific G4 targeting. In neural stem cells, the compound preferentially stabilizes RNA G4 structures, inhibiting transcription of pro-proliferative genes (e.g., Sox2) . In cancer cells, DNA G4 stabilization dominates, causing replication stress and DSBs . Researchers must:

  • Validate Target Specificity : Use RNA-seq or qPCR to distinguish RNA vs. DNA G4 effects .
  • Tissue Context : Compare G4 landscape via chromatin immunoprecipitation (ChIP) in different cell types .

Advanced Question: What are the best practices for translating in vitro dosages of this compound to in vivo murine models?

Answer:
Dose conversion uses body surface area (BSA) scaling via Km coefficients :

SpeciesWeight (kg)Km Coefficient
Mouse0.023
Rat0.156

Formula :
Doserat=Dosemouse×KmmouseKmrat\text{Dose}_{\text{rat}} = \text{Dose}_{\text{mouse}} \times \frac{\text{Km}_{\text{mouse}}}{\text{Km}_{\text{rat}}}

For example, 20 mg/kg in mice converts to 10 mg/kg in rats .

In Vivo Validation :

  • Monitor neurogenesis (e.g., BrdU labeling in subventricular zone) .
  • Assess toxicity via liver/kidney histopathology due to trifluoroacetate metabolism .

Advanced Question: How does the trifluoroacetate counterion influence the compound’s solubility and experimental outcomes?

Answer:
The trifluoroacetate salt enhances aqueous solubility but may introduce artifacts:

  • Solubility : ≥90 mg/mL in DMSO; reconstitute in PBS for in vivo use .
  • Interference : Trifluoroacetate can inhibit enzymes (e.g., acetylcholinesterase) at high concentrations .
  • Mitigation : Dialyze or use ion-exchange resins to remove excess counterion in sensitive assays .

Advanced Question: What methodologies confirm the specificity of this compound for G4 structures over other nucleic acid conformations?

Answer:

  • Competitive Assays : Co-incubate with non-G4 DNA/RNA (e.g., duplex DNA) and measure binding via isothermal titration calorimetry (ITC) .
  • Mutagenesis : Delete G4 motifs in target genes (e.g., c-kit promoter) and assess loss of compound efficacy .
  • Single-Molecule Analysis : Use optical tweezers to quantify G4 stabilization force vs. duplex unwinding .

Advanced Question: What are the critical controls for ensuring reproducibility in studies involving this compound?

Answer:

  • Negative Controls :
    • G4-Null Cells : CRISPR-edited cells lacking G4 motifs in target genes.
    • Solvent Control : 0.1% DMSO to rule out vehicle effects .
  • Positive Controls : Other G4 stabilizers (e.g., 360A, IC50 = 300 nM in TRAP-G4 assays) .

Properties

IUPAC Name

3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N10O7.C2HF3O2/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32;3-2(4,5)1(6)7/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHDBHUUPVHFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35F3N10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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